molecular formula C23H25N3O5S B2678483 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide CAS No. 611193-55-6

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B2678483
CAS No.: 611193-55-6
M. Wt: 455.53
InChI Key: RTWGBVPRSMQHNZ-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindoline and piperidine moieties, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Core: This step often involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the isoindoline core.

    Final Coupling: The butanamide chain is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and piperidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindoline diones, while reduction could produce isoindoline alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The isoindoline and piperidine rings are common motifs in bioactive molecules, making this compound a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group versatility.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The isoindoline and piperidine rings facilitate binding to these targets, while the sulfonyl and amide groups enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Uniqueness

Compared to these similar compounds, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide stands out due to the presence of the piperidine sulfonyl group. This addition enhances its chemical reactivity and potential biological activity, making it a more versatile and potent compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-piperidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c27-21(9-6-16-26-22(28)19-7-2-3-8-20(19)23(26)29)24-17-10-12-18(13-11-17)32(30,31)25-14-4-1-5-15-25/h2-3,7-8,10-13H,1,4-6,9,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWGBVPRSMQHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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